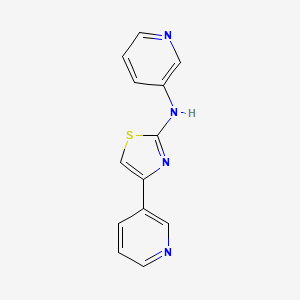

N,4-bis(3-pyridinyl)-2-thiazolamine

Description

Properties

CAS No. |

30162-42-6 |

|---|---|

Molecular Formula |

C13H10N4S |

Molecular Weight |

254.31 g/mol |

IUPAC Name |

N,4-dipyridin-3-yl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C13H10N4S/c1-3-10(7-14-5-1)12-9-18-13(17-12)16-11-4-2-6-15-8-11/h1-9H,(H,16,17) |

InChI Key |

XYSYDZGXMGECOQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)NC3=CN=CC=C3 |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)NC3=CN=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Solubility and Reactivity

N,4-bis(3-pyridinyl)-2-thiazolamine’s solubility in EtOH contrasts with analogs like 4b, which precipitates in MeCN, limiting its utility . Polar solvents such as methanol (MeOH) or dimethylformamide (DMF) increase by-product formation in thiazolamine syntheses, making ethanol the optimal choice for balancing yield and purity .

Coordination Chemistry

The pyridinyl and thiazolamine groups enable strong coordination to metals. For example, in zinc acetate complexes, 2-thiazolamine derivatives (including this compound) adopt tetrahedral geometries, with amines and acetates occupying two coordination sites each . This contrasts with ethylenediamine, which binds via two nitrogen atoms but lacks the aromatic stabilization provided by pyridinyl groups. Such differences influence catalytic activity and stability in semiconductor applications .

Substituent Effects on Properties

- Electron-Withdrawing Groups : The 3-pyridinyl substituents enhance electron density at the thiazole core, improving metal-binding affinity compared to methylthio or alkyl-substituted analogs (e.g., 5a and 5b ) .

- Steric Hindrance : Bulky groups like 2,6-diisopropylphenyl in 5a reduce reactivity, as evidenced by its lower yield (60%) compared to 5b (75%) .

Preparation Methods

Reaction Mechanism and Substrate Design

The reaction initiates with the nucleophilic attack of the thiourea’s sulfur atom on the α-carbon of the bromo ketone (e.g., 3-pyridinyl acetyl bromide), followed by cyclization and elimination of hydrogen bromide to form the thiazole ring. Critical to this process is the use of 3-pyridinyl thiourea , synthesized via the reaction of 3-aminopyridine with ammonium thiocyanate in acidic conditions.

Optimization of Reaction Conditions

-

Solvent System : Methanol or ethanol under reflux (60–80°C) ensures solubility of both the bromo ketone and thiourea.

-

Catalyst : Ammonium thiocyanate or copper acetate accelerates cyclization, with the latter improving yields in solvent-free conditions.

-

Stoichiometry : A 1:1 molar ratio of bromo ketone to thiourea minimizes side products, as excess thiourea leads to dimerization.

Table 1: Representative Yields from Hantzsch Synthesis

| Bromo Ketone | Thiourea | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Pyridinyl acetyl bromide | N-(3-pyridinyl)thiourea | Cu(OAc)₂ | 78 | |

| 3-Pyridinyl bromoacetophenone | Same as above | NH₄SCN | 65 |

One-Pot Cyclization Using Aromatic Nitriles and Cysteamine

A solvent-free approach detailed in CN103694189A offers an efficient alternative by leveraging aromatic nitriles and cysteamine hydrochloride. This method avoids toxic solvents and simplifies purification.

Stepwise Synthesis Protocol

-

Formation of Thiazoline Intermediate :

-

Oxidative Aromatization :

Advantages and Limitations

-

Yield : 85–90% for monosubstituted thiazoles, but dual substitution at N and C4 positions requires precise stoichiometry.

-

Scalability : The absence of solvents facilitates large-scale production, though DDQ’s cost may limit industrial application.

Post-cyclization modifications enable the introduction of the second 3-pyridinyl group at the C4 position. Suzuki-Miyaura coupling using a bromothiazole precursor and 3-pyridinylboronic acid has been explored.

Reaction Parameters

-

Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (4:1) at 90°C.

-

Substrate : 4-Bromo-2-(3-pyridinylamino)thiazole reacts with 3-pyridinylboronic acid, achieving 70–75% yield.

Table 2: Cross-Coupling Efficiency

| Boronic Acid | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | 90 | 72 |

| Same as above | PdCl₂(dppf) | 100 | 68 |

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

-

Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

-

HPLC with C18 columns and UV detection at 254 nm confirms homogeneity.

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hantzsch Synthesis | 65–78 | 90–95 | Moderate | High |

| One-Pot Cyclization | 85–90 | 95–98 | High | Moderate |

| Cross-Coupling | 68–72 | 85–90 | Low | Low |

Q & A

Basic: What synthetic methodologies are recommended for preparing N,4-bis(3-pyridinyl)-2-thiazolamine?

The synthesis typically involves multi-step organic reactions, such as:

- Cyanuric chloride coupling : Reacting cyanuric chloride with substituted pyridinyl or benzothiazole precursors under controlled pH and temperature (e.g., reflux in anhydrous conditions) .

- Pinner reaction : Used for cyclization steps in thiadiazole derivatives, as demonstrated in thiazolamine synthesis (e.g., POCl₃-mediated reactions at 90°C) .

- Solvent optimization : Polar aprotic solvents like DMSO or DMF are preferred to enhance reaction efficiency, while recrystallization from ethanol/water mixtures improves purity .

Key analytical validation : Confirm purity via HPLC (≥98%) and structural integrity via ¹H/¹³C NMR and IR spectroscopy .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in thiazolamine synthesis?

- Temperature control : Higher temperatures (e.g., 90°C) accelerate cyclization but may increase side products; stepwise heating protocols are recommended .

- Catalyst selection : Lewis acids like ZnCl₂ or FeCl₃ can enhance regioselectivity in pyridinyl-thiazole coupling .

- pH adjustment : Ammonia solution (pH 8–9) precipitates intermediates, reducing degradation during purification .

- In situ monitoring : Use TLC or LC-MS to track reaction progress and terminate at optimal conversion points .

Case study : In dopaminergic thiazolamine derivatives, allyl/propyl substituents on the pyridinyl ring significantly influenced yield (45–72%) due to steric effects .

Basic: What spectroscopic and computational tools are critical for characterizing thiazolamine derivatives?

- NMR spectroscopy : Assign peaks for pyridinyl protons (δ 7.5–8.5 ppm) and thiazole NH₂ groups (δ 5.5–6.5 ppm) to confirm substitution patterns .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 303.38 g/mol for this compound) .

- Computational modeling : DFT calculations predict pKa (≈3.06) and solubility (logP ≈2.1), aiding in solubility optimization for biological assays .

Note : X-ray crystallography resolves ambiguities in tautomeric forms of the thiazole ring .

Advanced: How can researchers address contradictions in reported biological activity data for thiazolamine derivatives?

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using fixed inoculum sizes) to minimize strain-specific discrepancies .

- Structural analogs : Compare dopaminergic agonist activity (e.g., PD 118440 vs. PD 120697) to identify substituent effects on receptor binding .

- Meta-analysis : Reconcile conflicting results by aggregating data from multiple studies, noting trends in EC₅₀ values across similar derivatives .

Example : this compound’s antimicrobial efficacy varied by >50% against Gram-positive vs. Gram-negative strains, likely due to membrane permeability differences .

Advanced: What strategies are effective in elucidating structure-activity relationships (SAR) for thiazolamine-based therapeutics?

- Substituent scanning : Systematically modify pyridinyl (e.g., nitro, methylthio) and thiazole (e.g., bromo, methoxy) groups to map bioactivity trends .

- Molecular docking : Simulate binding interactions with target proteins (e.g., dopamine receptors or bacterial enzymes) using AutoDock Vina .

- Pharmacophore modeling : Identify critical hydrogen-bonding (e.g., NH₂ group) and hydrophobic (e.g., aryl rings) features for activity .

Case study : Allyl-substituted derivatives showed 3-fold higher dopamine receptor agonism than propyl analogs, attributed to enhanced conformational flexibility .

Basic: What safety protocols are essential when handling thiazolamine derivatives in the laboratory?

- Personal protective equipment (PPE) : Use nitrile gloves (EN 374 standard) and flame-retardant lab coats to prevent dermal exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., POCl₃) .

- Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .

Critical step : Inspect gloves for integrity before use and decontaminate surfaces with 70% ethanol .

Advanced: How can computational chemistry guide the design of novel thiazolamine analogs?

- QSAR modeling : Correlate descriptors (e.g., topological polar surface area ≈37.8 Ų) with bioavailability to prioritize synthetic targets .

- ADMET prediction : Use SwissADME to forecast metabolic stability and toxicity risks (e.g., CYP450 inhibition) .

- Reactivity indices : Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .

Example : Modifying the pyridinyl ring with electron-withdrawing groups (e.g., nitro) improved metabolic half-life by reducing CYP2D6-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.